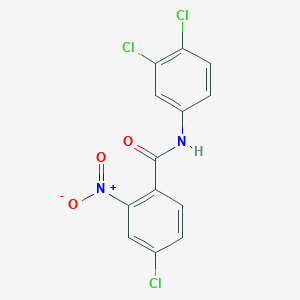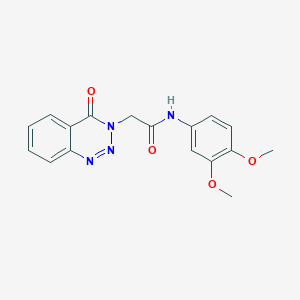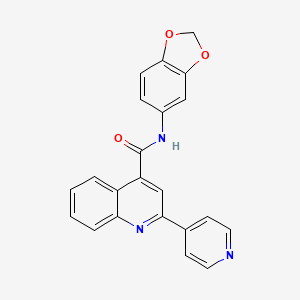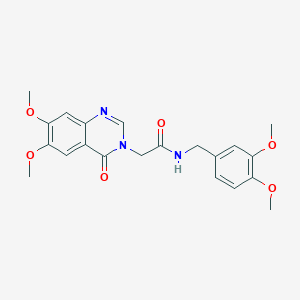
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide is a chemical compound with the molecular formula C13H7Cl3N2O3 It is characterized by the presence of chloro, dichlorophenyl, and nitro functional groups attached to a benzamide core
Métodos De Preparación
The synthesis of 4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide typically involves the nitration of 4-chloro-N-(3,4-dichlorophenyl)benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the benzamide compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chloro substituents.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of more oxidized derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: While not yet a drug, the compound’s structural features are explored for the development of new pharmaceuticals. Its derivatives may serve as lead compounds in drug discovery.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
The molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial studies, the compound may target bacterial enzymes, while in anticancer research, it may interfere with cancer cell signaling pathways.
Comparación Con Compuestos Similares
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide can be compared with similar compounds such as:
4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide: This compound has a similar structure but with the nitro group in a different position. The positional isomerism can lead to differences in reactivity and biological activity.
4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide: This compound contains a sulfonamide group instead of a nitro group. The presence of the sulfonamide group can significantly alter its chemical properties and applications.
4-chloro-N-(3,4-dichlorophenyl)benzamide: The parent compound without the nitro group. It serves as a precursor in the synthesis of the nitro derivative and has its own set of applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H7Cl3N2O3 |
|---|---|
Peso molecular |
345.6 g/mol |
Nombre IUPAC |
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-1-3-9(12(5-7)18(20)21)13(19)17-8-2-4-10(15)11(16)6-8/h1-6H,(H,17,19) |
Clave InChI |
LRMNCQFYCWKCJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B14938566.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14938567.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14938572.png)
ethanoic acid](/img/structure/B14938577.png)
![3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14938583.png)

![3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14938599.png)



![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide](/img/structure/B14938630.png)



